Cas no 870859-41-9 (Benzenamine, 4-methyl-2-[(1R)-1-phenylethyl]-6-[(1S)-1-phenylethyl]-, rel-)

Benzenamine, 4-methyl-2-[(1R)-1-phenylethyl]-6-[(1S)-1-phenylethyl]-, rel- structure
870859-41-9 structure
Product Name:Benzenamine, 4-methyl-2-[(1R)-1-phenylethyl]-6-[(1S)-1-phenylethyl]-, rel-
CAS 번호:870859-41-9
MF:C23H25N
메가와트:315.45130610466
CID:6627683
Update Time:2024-01-08

Benzenamine, 4-methyl-2-[(1R)-1-phenylethyl]-6-[(1S)-1-phenylethyl]-, rel- 화학적 및 물리적 성질

이름 및 식별자

    • Benzenamine, 4-methyl-2-[(1R)-1-phenylethyl]-6-[(1S)-1-phenylethyl]-, rel-
    • 인치: 1S/C23H25N/c1-16-14-21(17(2)19-10-6-4-7-11-19)23(24)22(15-16)18(3)20-12-8-5-9-13-20/h4-15,17-18H,24H2,1-3H3/t17-,18+
    • InChIKey: DKBNATUIDTYKOR-HDICACEKSA-N
    • 미소: C1(N)=C([C@H](C2=CC=CC=C2)C)C=C(C)C=C1[C@@H](C1=CC=CC=C1)C

실험적 성질

  • 밀도: 1.046±0.06 g/cm3(Predicted)
  • 융해점: 92-93 °C
  • 비등점: 449.5±14.0 °C(Predicted)
  • 산도 계수(pKa): 4.91±0.18(Predicted)

Benzenamine, 4-methyl-2-[(1R)-1-phenylethyl]-6-[(1S)-1-phenylethyl]-, rel- 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Trifluoromethanesulfonic acid
참조
Design and synthesis of C2-symmetric N-heterocyclic carbene precursors and metal carbenoids
Albright, Abigail; et al, Journal of Organic Chemistry, 2011, 76(18), 7341-7351

합성 방법 2

반응 조건
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Xylene ;  20 h, 160 °C
참조
Acid-Catalyzed ortho-Alkylation of Anilines with Styrenes: An Improved Route to Chiral Anilines with Bulky Substituents
Cherian, Anna E.; et al, Organic Letters, 2005, 7(23), 5135-5137

합성 방법 3

반응 조건
1.1 Reagents: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  8 h, 140 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  overnight, 90 psi, rt
참조
Design and synthesis of C2-symmetric N-heterocyclic carbene precursors and metal carbenoids
Albright, Abigail; et al, Journal of Organic Chemistry, 2011, 76(18), 7341-7351

합성 방법 4

반응 조건
1.1 Catalysts: Rhodium(1+), bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]-, tetrafluoroborate(… ,  (1S,1′S,2R,2′R)-2,2′-Bis(1,1-dimethylethyl)-2,2′,3,3′-tetrahydro-1,1′-bi-1H-isop… Solvents: 1,2-Dichloroethane ;  15 min, rt
1.2 Reagents: Hydrogen Solvents: Methanol ;  overnight, 500 psi, rt
참조
Double-Asymmetric Hydrogenation Strategy for the Reduction of 1,1-Diaryl Olefins Applied to an Improved Synthesis of CuIPhEt, a C2-Symmetric N-Heterocyclic Carbenoid
Spahn, Elizabeth; et al, Journal of Organic Chemistry, 2013, 78(6), 2731-2735

합성 방법 5

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  overnight, 90 psi, rt
참조
Design and synthesis of C2-symmetric N-heterocyclic carbene precursors and metal carbenoids
Albright, Abigail; et al, Journal of Organic Chemistry, 2011, 76(18), 7341-7351

합성 방법 6

반응 조건
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [(1R,1′R,2R,2′R)-2,2′-bis(1,1-dimethylethyl)-2,2′,3,3′-tetrahydro-1… Solvents: Methanol ;  18 h, 500 psi, rt
참조
(1R,1'R,2S,2'S)-2,2'-Bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-1,1'-bi-1H-isophosphindole and (1S,1'S,2R,2'R)-2,2'-Bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-1,1'-bi-1H-isophosphindole
Zhang, Xiaowei; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-7

Benzenamine, 4-methyl-2-[(1R)-1-phenylethyl]-6-[(1S)-1-phenylethyl]-, rel- Raw materials

Benzenamine, 4-methyl-2-[(1R)-1-phenylethyl]-6-[(1S)-1-phenylethyl]-, rel- Preparation Products

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